molecular formula C11H17NO2 B13075132 (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol

(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol

Cat. No.: B13075132
M. Wt: 195.26 g/mol
InChI Key: IZBNPXYEYWHXKS-NSHDSACASA-N
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Description

(3S)-3-Amino-3-(4-ethoxyphenyl)propan-1-ol is a chiral amino alcohol characterized by a 4-ethoxyphenyl substituent at the C3 position of a propan-1-ol backbone. The (3S) stereochemistry is critical for enantioselective applications, such as pharmaceutical intermediates or asymmetric synthesis .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m0/s1

InChI Key

IZBNPXYEYWHXKS-NSHDSACASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The reaction between 4-ethoxybenzaldehyde and the chiral amine leads to the formation of an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

1.1. Claisen Condensation

A precursor such as 1-phenyl-3-methylamino-1-propen-1-one undergoes reduction to yield the target compound. Sodium borohydride (NaBH₄) in glacial acetic acid is used under controlled temperatures (1–15°C) to achieve selective reduction .

1.2. Catalytic Reduction

The reduction step employs palladium catalysts (e.g., Pd/C) in solvents like ethanol or methanol under reflux conditions. This facilitates the conversion of ketones or aldehydes to the amino alcohol structure .

1.3. Purification

The final product is purified via recrystallization or chromatography (e.g., silica gel with 5% methanol/methylene chloride) .

StepReagent/ConditionOutcome
1Sodium borohydride (21 mmol) in glacial acetic acidReduction of propenone to propanol
2Sodium hydroxide (240 mmol)Neutralization and extraction
3Ethyl acetate extractionCrude product isolation
4Column chromatography (silica gel)Purified amino alcohol

2.1. Oxidation

The hydroxyl group can be oxidized to form a carbonyl compound using reagents like Jones reagent (CrO₃/H₂SO₄) or TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).

2.2. Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) introduces alkyl substituents on the amino group.

2.3. Acylation

The amino group undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction is typically catalyzed by DMAP (4-dimethylaminopyridine).

2.4. Formation of Derivatives

The compound serves as a precursor for fluoxetine hydrochloride , a widely used antidepressant. The conversion involves trifluoroacetylation and subsequent alkylation .

3.1. Reduction Mechanism

The reduction of 1-phenyl-3-methylamino-1-propen-1-one proceeds via nucleophilic addition of NaBH₄ to the carbonyl group, followed by protonation to yield the amino alcohol .

3.2. Catalytic Systems

NHC–BIAN–Cu(I) catalysts facilitate alkynylation and cyclization reactions, as demonstrated in related systems . The steric and electronic properties of the NHC ligand (e.g., pentiptycene-based) optimize catalytic efficiency by stabilizing mononuclear intermediates .

Catalyst Comparison

Catalyst SystemYield (%)Reaction Time (h)
NHC–BIAN–Cu(I)85–906–8
Pd/C70–7512–15

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is C11H15NO3, with a molecular weight of approximately 209.24 g/mol. Its structure features an amino group, a propanol backbone, and an ethoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development. Notable areas of research include:

  • Neuropharmacology : Studies have shown that this compound may influence neurotransmitter systems, providing insights into its potential use in treating neurological disorders.
  • Antimicrobial Activity : Preliminary investigations suggest that (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exhibits antimicrobial properties, making it a subject of interest in developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with enhanced properties.

Reaction TypeExample ProductsReagents Used
Oxidation3-(4-ethoxyphenyl)-2-oxopropanalPotassium permanganate
ReductionVarious reduced derivativesLithium aluminum hydride
SubstitutionAmides or other substituted productsSodium methoxide

Biological Studies

Research into the biological activity of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol has revealed several mechanisms of action:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
  • Hydrophobic Interactions : The ethoxyphenyl moiety enhances the compound's ability to engage in hydrophobic interactions, influencing biological pathways.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol on mouse models exhibiting symptoms of anxiety and depression. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting potential applications in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exhibited notable inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common scaffold with several amino alcohols, differing primarily in the aromatic substituent and stereochemistry. Key analogs are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(3S)-3-Amino-3-(4-ethoxyphenyl)propan-1-ol 4-Ethoxyphenyl (-OC₂H₅) C₁₁H₁₇NO₂ ~195.26* Higher lipophilicity due to ethoxy group; potential metabolic stability challenges.
(3S)-3-Amino-3-(4-methoxyphenyl)propan-1-ol 4-Methoxyphenyl (-OCH₃) C₁₀H₁₅NO₂ 181.23 Reduced steric bulk vs. ethoxy; lower logP (predicted) .
(3S)-3-Amino-3-(4-chlorophenyl)propan-1-ol 4-Chlorophenyl (-Cl) C₉H₁₂ClNO 185.66 Electron-withdrawing Cl increases polarity; potential halogen bonding interactions .
(3S)-3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol 4-Fluoro-3-methylphenyl C₁₀H₁₄FNO 183.22 Fluorine enhances metabolic stability; methyl group adds steric hindrance .
3-Amino-3-(4-isopropyl-phenyl)propan-1-ol 4-Isopropylphenyl C₁₂H₁₉NO 193.29 Increased hydrophobicity; bulky isopropyl may limit binding pocket accessibility .

*Molecular weight estimated based on structural similarity to methoxy analog.

Key Observations :

Substituent Effects: Ethoxy vs. Halogenated Derivatives: Chloro and fluoro substituents alter electronic properties. Chloro is strongly electron-withdrawing, while fluoro balances electronegativity with metabolic stability . Steric Factors: Bulky groups (e.g., isopropyl) may hinder interaction with enzymatic or receptor sites, as seen in related compounds .

Stereochemical Considerations :
The (3S) configuration is conserved in analogs like the methoxy and chloro derivatives, suggesting enantioselective utility in chiral synthesis or drug design .

Synthetic and Stability Challenges :

  • Ethoxy-containing compounds may face oxidative metabolic degradation (e.g., O-deethylation), whereas fluoro analogs exhibit enhanced stability .
  • Chloro derivatives are prone to nucleophilic displacement reactions under basic conditions .

Research and Application Context

  • Material Science: Amino alcohols with aryl groups serve as ligands in asymmetric catalysis. Ethoxy’s electron-donating nature could modulate metal coordination .
  • Toxicity and Handling: Limited hazard data are available for the ethoxy compound, but chloro and fluoro derivatives require careful handling due to reactivity and toxicity risks .

Biological Activity

(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is C11H17NO2. It features an amino group and an ethoxy-substituted phenyl group, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exhibit antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting a potential application in treating infections .

2. Antioxidant Properties

Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Compounds with similar structures have shown substantial free radical scavenging abilities. For instance, derivatives of phenolic compounds often contribute to antioxidant defense mechanisms .

3. Neuroprotective Effects

Neuroprotective properties have been attributed to phenolic compounds. Studies suggest that (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol may protect neuronal cells from apoptosis induced by oxidative stress, which is beneficial in neurodegenerative conditions .

The biological activity of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may reduce inflammation through similar mechanisms.
  • Modulation of Signaling Pathways : Research indicates that compounds with phenolic structures can modulate various signaling pathways, including those involved in cell survival and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating effective antimicrobial activity .

Case Study 2: Neuroprotective Effects in vitro

A study evaluated the neuroprotective effects of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death by 40% compared to untreated controls, highlighting its potential in neurodegenerative disease models .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantSignificant free radical scavenging
NeuroprotectiveReduced apoptosis in neuronal cells

Q & A

Q. What are the standard synthetic routes for (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reduction of a nitro precursor, such as 3-(4-ethoxyphenyl)-2-nitropropene, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C . Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure is an alternative for scalable production. Key optimizations include controlling reaction temperature to minimize side reactions (e.g., over-reduction) and using chiral catalysts to preserve stereochemistry .

Q. How can the stereochemical purity of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol be validated?

  • Methodological Answer : Enantiomeric excess (e.e.) can be determined via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives, such as those formed with chiral derivatizing agents (e.g., Mosher’s acid), provides complementary stereochemical confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), amino group (δ 1.8–2.2 ppm), and hydroxyl proton (δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₇NO₂).
  • Infrared (IR) : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and ~1250 cm⁻¹ (C-O ether stretch) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with target proteins. The ethoxyphenyl group’s hydrophobicity and the amino group’s hydrogen-bonding capacity are critical for binding affinity. Compare results with analogs (e.g., 4-fluorophenyl derivatives) to assess substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Conduct comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature).
  • Validate purity via HPLC and exclude batch variability by synthesizing multiple lots.
  • Use structure-activity relationship (SAR) studies to isolate the ethoxy group’s role versus stereochemical influences .

Q. How can enantioselective synthesis be achieved on a preparative scale?

  • Methodological Answer : Asymmetric hydrogenation using chiral Ru or Rh catalysts (e.g., Noyori-type) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can achieve >99% e.e. Optimize solvent polarity (e.g., toluene for lipases) and reaction time to maximize yield .

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